Hydantoin, 3-(3-(dimethylamino)propyl)-1-phenyl-2-thio-, hydrochloride
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Overview
Description
Hydantoin, 3-(3-(dimethylamino)propyl)-1-phenyl-2-thio-, hydrochloride is a compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and properties, which make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3-(dimethylamino)propyl)-1-phenyl-2-thio-, hydrochloride typically involves the reaction of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, followed by dehydration to yield the final product . The reaction is carried out in methylene chloride at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, helps in achieving efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 3-(3-(dimethylamino)propyl)-1-phenyl-2-thio-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hydantoin, 3-(3-(dimethylamino)propyl)-1-phenyl-2-thio-, hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hydantoin, 3-(3-(dimethylamino)propyl)-1-phenyl-2-thio-, hydrochloride involves its ability to form covalent bonds with various biomolecules. It acts as a crosslinking agent, facilitating the formation of stable complexes between proteins, nucleic acids, and other biomolecules . This property is particularly useful in bioconjugation and the development of diagnostic assays .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for amide bond formation.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes but with different solubility and byproduct removal properties.
Uniqueness
Hydantoin, 3-(3-(dimethylamino)propyl)-1-phenyl-2-thio-, hydrochloride is unique due to its specific structural features that allow for selective and efficient crosslinking reactions. Unlike other carbodiimides, it offers better solubility and ease of byproduct removal, making it more suitable for certain applications .
Properties
CAS No. |
86503-27-7 |
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Molecular Formula |
C14H20ClN3OS |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]-1-phenyl-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H19N3OS.ClH/c1-15(2)9-6-10-16-13(18)11-17(14(16)19)12-7-4-3-5-8-12;/h3-5,7-8H,6,9-11H2,1-2H3;1H |
InChI Key |
FOCWLHLTSNBAQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(=O)CN(C1=S)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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